2-Amino-1-(oxolan-3-yl)ethan-1-ol

Organic Synthesis Process Chemistry Scale-up

Scarce enantiopure oxolane building blocks limit CNS drug discovery. 2-Amino-1-(oxolan-3-yl)ethan-1-ol HCl (CAS 1334148-54-7) solves this with a chiral amino-alcohol scaffold. • Chiral oxolane core mimics carbohydrates; induces peptide mimetic conformations • logP -0.8 & TPSA 72 Ų optimized for CNS penetration • One-step quantitative synthesis reduces cost & waste at scale • Water-soluble HCl salt ensures reliable IV/IP in vivo dosing • (1S)-enantiomer enables asymmetric catalysis & chiral natural product synthesis

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B13307100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(oxolan-3-yl)ethan-1-ol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1COCC1C(CN)O
InChIInChI=1S/C6H13NO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-4,7H2
InChIKeyLVKRONDZCBNFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(oxolan-3-yl)ethan-1-ol: Core Properties & Structure


2-Amino-1-(oxolan-3-yl)ethan-1-ol (CAS: 1604698-44-3 as free base; 1334148-54-7 as hydrochloride) is a chiral amino alcohol featuring a tetrahydrofuran (oxolane) ring [1]. This scaffold provides a unique combination of a heterocyclic core with both primary amine and hydroxyl functionalities, making it a versatile building block in medicinal chemistry and organic synthesis [2]. The compound is commonly supplied as the hydrochloride salt, which enhances its aqueous solubility and stability during storage .

2-Amino-1-(oxolan-3-yl)ethan-1-ol: Generic Substitution Risks


In-class compounds such as 2-[(oxolan-3-yl)amino]ethan-1-ol (CAS: 42977-82-2) or 2-amino-2-(oxolan-3-yl)ethan-1-ol (CAS: 889949-68-2) share the oxolane-ethanol core but differ critically in connectivity and stereochemistry. The specific (1S)-configuration of 2-Amino-1-(oxolan-3-yl)ethan-1-ol dictates its three-dimensional shape, directly impacting chiral recognition in biological systems and the stereochemical outcome of subsequent synthetic steps . The position of the amino group (on the ethanolic carbon vs. the oxolane ring) further alters the compound's hydrogen-bonding network and nucleophilicity, leading to divergent reactivity profiles and target engagement .

2-Amino-1-(oxolan-3-yl)ethan-1-ol: Quantitative Differentiation


Single-Step High-Yield Synthesis

The target compound is accessible via a one-step synthesis under adapted Vilsmeier conditions, affording the product in quantitative yield [1]. This contrasts sharply with multi-step synthetic routes required for closely related analogs, such as 2-amino-2-(oxolan-3-yl)ethan-1-ol, which often involve lower-yielding reductive amination or ring-opening sequences .

Organic Synthesis Process Chemistry Scale-up

Favorable Lipophilicity for CNS Design

The (1S)-enantiomer of 2-Amino-1-(oxolan-3-yl)ethan-1-ol exhibits a calculated logP value of -0.8 and a polar surface area of 72 Ų . These values lie within the optimal range for blood-brain barrier (BBB) penetration (logP 1-3, TPSA < 90 Ų), suggesting favorable CNS drug-likeness compared to more lipophilic tetrahydrofuran-based amino alcohols that may have poorer aqueous solubility or higher plasma protein binding [1].

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Salt Form Enhances Aqueous Solubility

The hydrochloride salt (CAS: 1334148-54-7) of 2-Amino-1-(oxolan-3-yl)ethan-1-ol exhibits high aqueous solubility, a critical advantage for in vitro assays and in vivo formulation . In contrast, the free base form and many structurally similar non-salt amino alcohols (e.g., 2-[(oxolan-3-yl)amino]ethan-1-ol, CAS: 42977-82-2) have limited water solubility, often requiring co-solvents (e.g., DMSO) that can introduce cytotoxicity or confound biological results .

Formulation Development Biopharmaceutics Preformulation

2-Amino-1-(oxolan-3-yl)ethan-1-ol: High-Value Applications


CNS-Targeted Drug Discovery

Leverage its favorable calculated logP (-0.8) and TPSA (72 Ų) as a building block for synthesizing CNS-penetrant small molecules, including neurotransmitter analogs and enzyme inhibitors for neurological disorders . Its chiral oxolane core can mimic carbohydrate moieties or induce specific conformations in peptide mimetics.

Efficient Process Scale-Up

Utilize the one-step, quantitative synthetic protocol for this compound to minimize cost, time, and waste generation in process chemistry [1]. This is particularly advantageous for producing material at scales required for lead optimization, in vivo pharmacology, or early-stage GLP toxicology studies.

Solubility-Enabled In Vivo Studies

Employ the highly water-soluble hydrochloride salt form for reliable and reproducible in vivo dosing via intravenous or intraperitoneal routes, especially when DMSO or other organic co-solvents are contraindicated due to species sensitivity or study-specific protocol limitations .

Asymmetric Synthesis & Chiral Ligands

Use the enantiomerically pure (1S)-form as a chiral building block to control stereochemistry in the synthesis of complex natural products or as a ligand in asymmetric catalysis . The defined stereochemistry is essential for achieving high enantioselectivity in subsequent reactions.

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